Cas no 2572469-70-4 ((2-chloro-6-formylphenyl)boronic acid)

(2-Chloro-6-formylphenyl)boronic acid is a versatile boronic acid derivative featuring both a formyl and chloro substituent on the aromatic ring. This bifunctional compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety facilitates palladium-catalyzed aryl-aryl bond formation, while the formyl group offers additional reactivity for further functionalization. The chloro substituent enhances stability and provides a handle for subsequent nucleophilic substitution or metal-catalyzed transformations. Its well-defined reactivity profile makes it a useful intermediate in pharmaceutical and materials science research, enabling the synthesis of complex biaryl or heterocyclic structures. The compound is typically handled under inert conditions due to boronic acid sensitivity to protodeboronation.
(2-chloro-6-formylphenyl)boronic acid structure
2572469-70-4 structure
Product name:(2-chloro-6-formylphenyl)boronic acid
CAS No:2572469-70-4
MF:C7H6BClO3
MW:184.384741306305
MDL:MFCD30469880
CID:5683479
PubChem ID:155752803

(2-chloro-6-formylphenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-6-formylphenyl boronic acid
    • INDEX NAME NOT YET ASSIGNED
    • (2-chloro-6-formylphenyl)boronic acid
    • 2-chloro-6-formylphenylboronic acid
    • G70175
    • MFCD30469880
    • 2572469-70-4
    • EN300-25962250
    • MDL: MFCD30469880
    • Inchi: 1S/C7H6BClO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-4,11-12H
    • InChI Key: GJILNQSDSPVHPO-UHFFFAOYSA-N
    • SMILES: B(C1C(=CC=CC=1C=O)Cl)(O)O

Computed Properties

  • Exact Mass: 184.0098519g/mol
  • Monoisotopic Mass: 184.0098519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.5Ų

Experimental Properties

  • Density: 1.40±0.1 g/cm3(Predicted)
  • Boiling Point: 382.7±52.0 °C(Predicted)
  • pka: 7.89±0.58(Predicted)

(2-chloro-6-formylphenyl)boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-25962250-0.05g
(2-chloro-6-formylphenyl)boronic acid
2572469-70-4 95%
0.05g
$468.0 2024-06-18
Enamine
EN300-25962250-0.1g
(2-chloro-6-formylphenyl)boronic acid
2572469-70-4 95%
0.1g
$490.0 2024-06-18
Enamine
EN300-25962250-1.0g
(2-chloro-6-formylphenyl)boronic acid
2572469-70-4 95%
1.0g
$557.0 2024-06-18
Enamine
EN300-25962250-1g
(2-chloro-6-formylphenyl)boronic acid
2572469-70-4
1g
$557.0 2023-09-14
Enamine
EN300-25962250-5g
(2-chloro-6-formylphenyl)boronic acid
2572469-70-4
5g
$1614.0 2023-09-14
abcr
AB600889-250mg
(2-Chloro-6-formylphenyl)boronic acid; .
2572469-70-4
250mg
€245.80 2024-07-19
Enamine
EN300-25962250-2.5g
(2-chloro-6-formylphenyl)boronic acid
2572469-70-4 95%
2.5g
$1089.0 2024-06-18
Enamine
EN300-25962250-0.25g
(2-chloro-6-formylphenyl)boronic acid
2572469-70-4 95%
0.25g
$513.0 2024-06-18
Enamine
EN300-25962250-0.5g
(2-chloro-6-formylphenyl)boronic acid
2572469-70-4 95%
0.5g
$535.0 2024-06-18
Enamine
EN300-25962250-10g
(2-chloro-6-formylphenyl)boronic acid
2572469-70-4
10g
$2393.0 2023-09-14

(2-chloro-6-formylphenyl)boronic acid Related Literature

Additional information on (2-chloro-6-formylphenyl)boronic acid

Comprehensive Analysis of (2-chloro-6-formylphenyl)boronic acid (CAS No. 2572469-70-4) in Modern Organic Synthesis

The (2-chloro-6-formylphenyl)boronic acid (CAS No. 2572469-70-4) is a highly versatile boronic acid derivative that has gained significant attention in pharmaceutical and material science research. As a Suzuki-Miyaura coupling reagent, this compound plays a pivotal role in constructing complex molecular architectures. Its unique dual-functional group structure, featuring both a formyl group and boronic acid moiety, makes it particularly valuable for multi-step organic synthesis.

Recent studies highlight the growing demand for functionalized boronic acids like 2572469-70-4 in drug discovery programs. The pharmaceutical industry increasingly utilizes such compounds for developing targeted therapies, especially in oncology and neurological disorders. The chloro-substituted aromatic ring provides excellent stability while allowing further derivatization through nucleophilic aromatic substitution reactions, making this compound a building block for various bioactive molecules.

From a synthetic chemistry perspective, the 2-chloro-6-formylphenyl boronic acid demonstrates remarkable reactivity in cross-coupling reactions. Researchers particularly value its application in creating biaryl structures, which are fundamental scaffolds in many FDA-approved drugs. The compound's formyl group serves as an excellent handle for subsequent condensation reactions or reductive amination processes, enabling efficient construction of heterocyclic compounds.

Material scientists have explored 2572469-70-4 for developing novel organic electronic materials. The compound's ability to participate in both covalent bonding and coordination chemistry makes it suitable for creating molecular frameworks with precise structural control. Recent publications demonstrate its utility in synthesizing conjugated polymers for OLED applications, where the boronic acid functionality enables efficient polymerization through condensation reactions.

The stability profile of (2-chloro-6-formylphenyl)boronic acid has been extensively studied. Unlike some boronic acid derivatives that suffer from protodeboronation, this compound maintains excellent stability under various conditions. This characteristic makes it particularly valuable for multistep synthesis where intermediate stability is crucial. Proper storage conditions (typically under inert atmosphere at low temperatures) ensure long-term viability of this reagent-grade chemical.

Analytical characterization of CAS 2572469-70-4 typically involves NMR spectroscopy (both 1H and 13C), mass spectrometry, and HPLC purity analysis. The distinctive aldehyde proton signal around 10 ppm in 1H NMR serves as a diagnostic marker for quality control. Advanced techniques like X-ray crystallography have been employed to study its molecular packing and hydrogen bonding patterns in solid state.

Recent innovations in green chemistry have explored more sustainable approaches to utilize 2572469-70-4. Researchers have developed aqueous-phase Suzuki couplings using this compound, reducing reliance on organic solvents. Additionally, its application in flow chemistry systems demonstrates compatibility with modern continuous manufacturing processes, addressing industry demands for process intensification and scale-up efficiency.

The safety profile of (2-chloro-6-formylphenyl)boronic acid has been well-documented in scientific literature. While not classified as hazardous under normal handling conditions, standard laboratory precautions should be observed. The compound's material safety data sheet (MSDS) provides detailed guidance on proper handling, including recommendations for personal protective equipment and waste disposal procedures.

Commercial availability of CAS 2572469-70-4 has expanded significantly in recent years, with multiple chemical suppliers offering this compound in various quantities. Pricing typically reflects its high purity grade (usually ≥95% by HPLC) and the complexity of its synthesis. Bulk quantities are increasingly available to support medicinal chemistry programs and material research initiatives.

Future research directions for 2-chloro-6-formylphenyl boronic acid include exploration of its catalytic applications and potential in metal-organic frameworks (MOFs). The compound's unique chelation properties may enable development of novel asymmetric catalysts. Additionally, its incorporation into covalent organic frameworks (COFs) shows promise for creating advanced materials for gas storage and molecular separation technologies.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2572469-70-4)(2-chloro-6-formylphenyl)boronic acid
A1218862
Purity:99%
Quantity:1g
Price ($):283